molecular formula C11H14N4O3S B2454789 Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891133-42-9

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No. B2454789
CAS RN: 891133-42-9
M. Wt: 282.32
InChI Key: JTYGCXFUROQECG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is involved in the synthesis of novel compounds. For instance, Farghaly and Gomha (2011) reported the preparation of similar compounds through heating processes. These compounds are characterized using elemental analysis, IR, NMR, and mass spectral data, highlighting their intricate molecular structures (Farghaly & Gomha, 2011).

Mechanistic Studies and Transformations

  • The compound also plays a role in studies exploring reaction mechanisms. Erkin and Krutikov (2007) demonstrated that structural modifications of related compounds can lead to anomalous cyclization, offering insights into the complex chemical behaviors of these molecules (Erkin & Krutikov, 2007).

Antitumor Activity

  • In the context of antitumor research, Gomha et al. (2017) synthesized a compound closely related to ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate. They evaluated its in vitro antitumor activities, finding significant potency against specific cancer cell lines, suggesting its potential in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Molecular Docking Studies

  • The compound has been a subject in molecular docking studies. For instance, Sert et al. (2020) synthesized a related compound and performed molecular docking analyses, suggesting its potential as a cancer treatment inhibitor due to its binding energy and interaction with protein active sites (Sert et al., 2020).

properties

IUPAC Name

ethyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-4-18-8(16)5-19-11-14-13-10-12-9(17)6(2)7(3)15(10)11/h4-5H2,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYGCXFUROQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C(=C(C(=O)N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

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